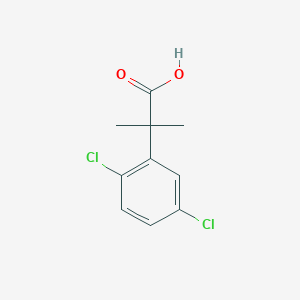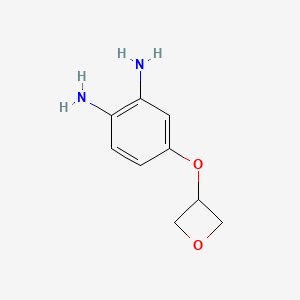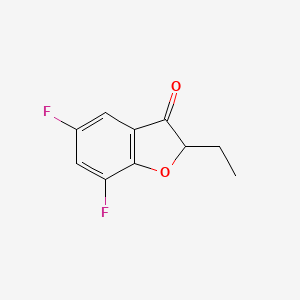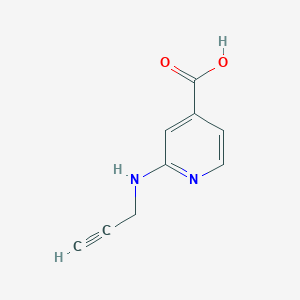
2-(Prop-2-yn-1-ylamino)isonicotinic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Prop-2-yn-1-ylamino)isonicotinic acid is an organic compound with the molecular formula C9H8N2O2 It is a derivative of isonicotinic acid, where the amino group is substituted with a prop-2-yn-1-yl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Prop-2-yn-1-ylamino)isonicotinic acid typically involves the reaction of isonicotinic acid with propargylamine. One common method is the Sandmeyer reaction, which is known for its efficiency and mild conditions. In this reaction, isonicotinic acid is first converted to its diazonium salt, which then reacts with propargylamine to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The key is to optimize the reaction parameters, such as temperature, solvent, and catalyst, to achieve high yield and purity. Continuous flow reactors and automated synthesis systems can be employed to enhance production efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
2-(Prop-2-yn-1-ylamino)isonicotinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The amino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can introduce various functional groups, leading to a diverse range of derivatives .
Wissenschaftliche Forschungsanwendungen
2-(Prop-2-yn-1-ylamino)isonicotinic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors.
Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 2-(Prop-2-yn-1-ylamino)isonicotinic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, making it a versatile tool in biochemical research .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Isonicotinic acid: The parent compound, which has a carboxylic acid group at the 4-position of the pyridine ring.
Nicotinic acid: An isomer with the carboxylic acid group at the 3-position.
Picolinic acid: Another isomer with the carboxylic acid group at the 2-position.
Uniqueness
2-(Prop-2-yn-1-ylamino)isonicotinic acid is unique due to the presence of the prop-2-yn-1-yl group, which imparts distinct chemical and biological properties. This substitution can enhance the compound’s reactivity and interaction with biological targets, making it a valuable compound for research and development .
Eigenschaften
Molekularformel |
C9H8N2O2 |
|---|---|
Molekulargewicht |
176.17 g/mol |
IUPAC-Name |
2-(prop-2-ynylamino)pyridine-4-carboxylic acid |
InChI |
InChI=1S/C9H8N2O2/c1-2-4-10-8-6-7(9(12)13)3-5-11-8/h1,3,5-6H,4H2,(H,10,11)(H,12,13) |
InChI-Schlüssel |
PHNKMRDCFBLYKA-UHFFFAOYSA-N |
Kanonische SMILES |
C#CCNC1=NC=CC(=C1)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


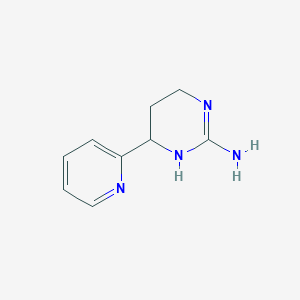
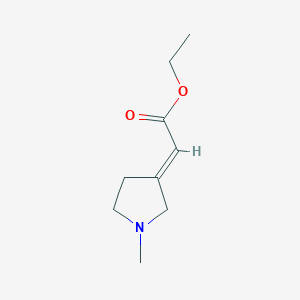
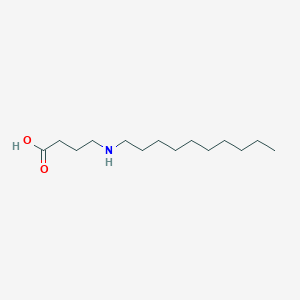
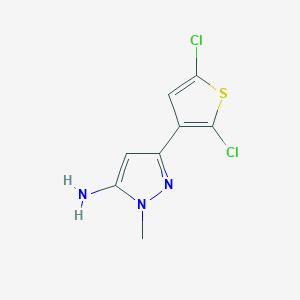
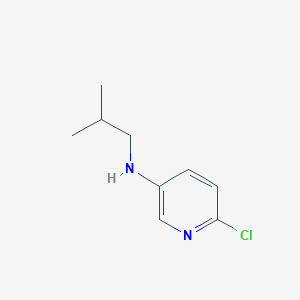

![9-Fluoro-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B13300717.png)
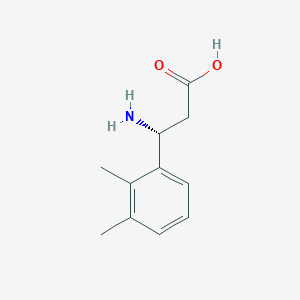
![([(2-Bromocyclopentyl)oxy]methyl)cyclohexane](/img/structure/B13300724.png)
